molecular formula C7H10N2O2 B1532346 Ethyl 1H-pyrrol-2-ylcarbamate CAS No. 89943-39-5

Ethyl 1H-pyrrol-2-ylcarbamate

Cat. No.: B1532346
CAS No.: 89943-39-5
M. Wt: 154.17 g/mol
InChI Key: OWGHSZQCPMXFBH-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrol-2-ylcarbamate is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen, and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • From Pyrrole: this compound can be synthesized by reacting pyrrole with ethyl chloroformate in the presence of a base such as triethylamine.

  • From Pyrrole-2-carboxylic Acid: Another method involves the reaction of pyrrole-2-carboxylic acid with ethyl chloroformate under similar conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using pyrrole derivatives and ethyl chloroformate under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid derivatives.

  • Reduction: Ethylamine derivatives.

  • Substitution: Various substituted pyrroles.

Scientific Research Applications

Ethyl 1H-pyrrol-2-ylcarbamate is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: It is used in the study of biological systems and processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

While specific safety data for Ethyl 1H-pyrrol-2-ylcarbamate is not available, safety data for related compounds such as Pyrrole and Ethyl acetate suggest precautions such as avoiding heat, sparks, open flames, and hot surfaces, washing contaminated skin thoroughly after handling, and wearing protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

The mechanism by which Ethyl 1H-pyrrol-2-ylcarbamate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or process being studied.

Comparison with Similar Compounds

Ethyl 1H-pyrrol-2-ylcarbamate is similar to other pyrrole derivatives such as:

  • Ethyl 1H-pyrrole-2-carboxylate: A closely related compound with similar chemical properties.

  • Ethyl 1H-pyrrole-3-carboxylate: Another pyrrole derivative with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and applications.

Properties

IUPAC Name

ethyl N-(1H-pyrrol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)9-6-4-3-5-8-6/h3-5,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGHSZQCPMXFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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